molecular formula C10H10F3N B2620865 1-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 113721-77-0

1-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2620865
CAS No.: 113721-77-0
M. Wt: 201.192
InChI Key: KHCNWJQUAKFPOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trifluoromethyl-substituted compounds has seen significant advancements in recent years. For instance, a copper-catalyzed trifluoromethylbenzoxylation process has been developed for efficient synthesis of trifluoromethyl-substituted allenols .


Molecular Structure Analysis

The molecular structure of trifluoromethyl compounds can be complex and varies depending on the specific compound. For example, the vibrational spectra and normal coordinate analysis of certain trifluoromethyl compounds have been studied .


Chemical Reactions Analysis

Trifluoromethyl groups are often incorporated into organic motifs through chemical reactions such as C–H/X bond functionalization or addition processes . The mechanism of these reactions often involves the generation of a trifluoromethyl radical .


Physical and Chemical Properties Analysis

Trifluoromethyl compounds exhibit unique physical and chemical properties due to the presence of the trifluoromethyl group. These properties can include enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .

Scientific Research Applications

Enzyme Inhibition and Selectivity Enhancement

1-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline derivatives, particularly 3-methyl-THIQs, have been explored for their potential as inhibitors of phenylethanolamine N-methyltransferase (PNMT), with a focus on enhancing selectivity and potency through fluorination. The introduction of fluorine atoms reduces the pKa of the THIQ amine, diminishing its affinity for the alpha(2)-adrenoceptor, thus increasing selectivity. Beta-fluorination has been demonstrated to balance steric and electrostatic factors, optimizing PNMT inhibitory potency and selectivity, employing the "Goldilocks Effect" for medicinal chemistry applications (Grunewald et al., 2006).

Synthesis Methods

Efficient synthesis methodologies for creating fluorinated isoquinoline derivatives, including this compound, have been developed. A notable method involves a silver-catalyzed intramolecular aminofluorination of alkyne, facilitating a cascade approach for one-pot synthesis. This process represents an effective way to produce various fluorinated isoquinolines, highlighting the compound's versatility in chemical synthesis (Liu et al., 2013).

Fluorescent Sensing Applications

Isoquinoline-based tetradentate ligands, including modifications of 1,2,3,4-tetrahydroisoquinoline structures, have been investigated for their zinc-induced fluorescence enhancement properties. These compounds show specificity towards zinc ions, making them potentially useful in the development of fluorescent sensors for biological and environmental applications (Mikata et al., 2012).

Catalysis and Asymmetric Synthesis

The structural motif of 1,2,3,4-tetrahydroisoquinoline, including its C1-chiral variants, has been utilized in novel catalytic and stereoselective strategies for the synthesis of natural products and pharmaceuticals. These methodologies offer advancements in the asymmetric catalysis domain, showcasing the compound's role in facilitating the production of bioactive molecules (Liu et al., 2015).

Mechanism of Action

The mechanism of action of trifluoromethyl compounds can vary widely depending on the specific compound and its application. For example, in medicinal chemistry, the substitution of a trifluoromethyl group can modulate several important properties of a drug molecule, including its metabolism, pharmacokinetics, and ability to permeate biological tissues .

Safety and Hazards

The safety and hazards associated with trifluoromethyl compounds can vary depending on the specific compound. For example, certain compounds may be classified as hazardous due to their potential to cause skin irritation, serious eye irritation, or respiratory irritation .

Future Directions

The field of trifluoromethyl chemistry is rapidly advancing, with new synthetic strategies and applications being developed. Future research is expected to further broaden the scope of trifluoromethylation reactions and the application of trifluoromethyl compounds in various fields .

Properties

IUPAC Name

1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N/c11-10(12,13)9-8-4-2-1-3-7(8)5-6-14-9/h1-4,9,14H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCNWJQUAKFPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113721-77-0
Record name 1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In accordance with the same procedures as in Preparation 1-1, except that 25 ml of phenethylamine(0.2M) and 30 ml of anhydrous trifluoroacetic acid(0.21M) were used as starting materials, 5.4 g of the title compound was prepared.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

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